

chemical structure and properties of PD 168368

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Compound of Interest

Compound Name: PD 168368

Cat. No.: B1679125

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PD 168368: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and biological activities of **PD 168368**, a potent and selective nonpeptide antagonist of the neuromedin B receptor (NMB-R). It also details its activity as a formyl peptide receptor (FPR) agonist. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Chemical Structure and Properties

PD 168368 is a synthetic, non-peptoid small molecule. Its chemical identity and core properties are summarized below.

Property	Value
IUPAC Name	(S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide[1][2]
SMILES String	<chem>O=C(-INVALID-LINK-(CC1=CNC2=C1C=CC=C2)NC(NC3=CC=C(C=C3)-INVALID-LINK-=O)=O)NCCC4(CCCCC4)C5=NC=CC=C5</chem> [3]
Molecular Formula	C31H34N6O4[1]
Molecular Weight	554.65 g/mol
CAS Number	204066-82-0
Purity	≥96% (HPLC)
Synonyms	PD168368, (S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide

Biological Activity and Mechanism of Action

PD 168368 exhibits a dual pharmacology, acting as a potent antagonist at the Neuromedin B receptor (NMB-R, also known as BB1) and as an agonist at Formyl Peptide Receptors (FPRs).

Neuromedin B Receptor (NMB-R) Antagonism

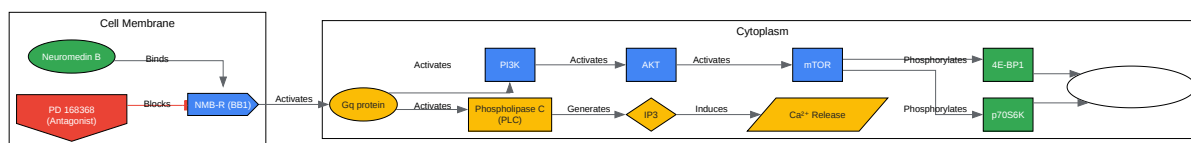
PD 168368 is a potent, competitive, and selective antagonist of the NMB-R. It competitively inhibits the binding of neuromedin B to its receptor, thereby blocking downstream signaling cascades. This antagonism has been shown to inhibit the proliferation of various cancer cell lines, including C6 glioma cells and lung cancer cells. In breast cancer cells, **PD 168368** suppresses migration and invasion, and reduces the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin.

Formyl Peptide Receptor (FPR) Agonism

Interestingly, **PD 168368** also functions as a mixed agonist for FPR1, FPR2, and FPR3. This agonistic activity can stimulate intracellular calcium release in human neutrophils and induce chemotaxis.

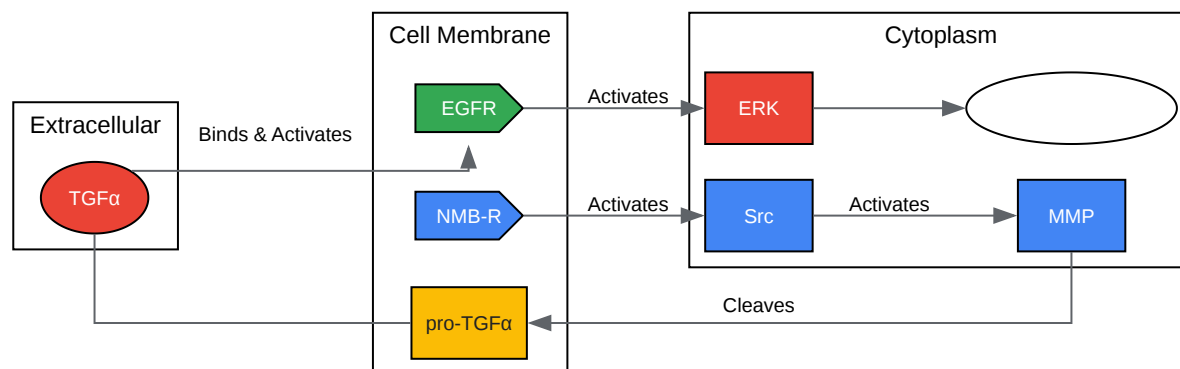
Signaling Pathways

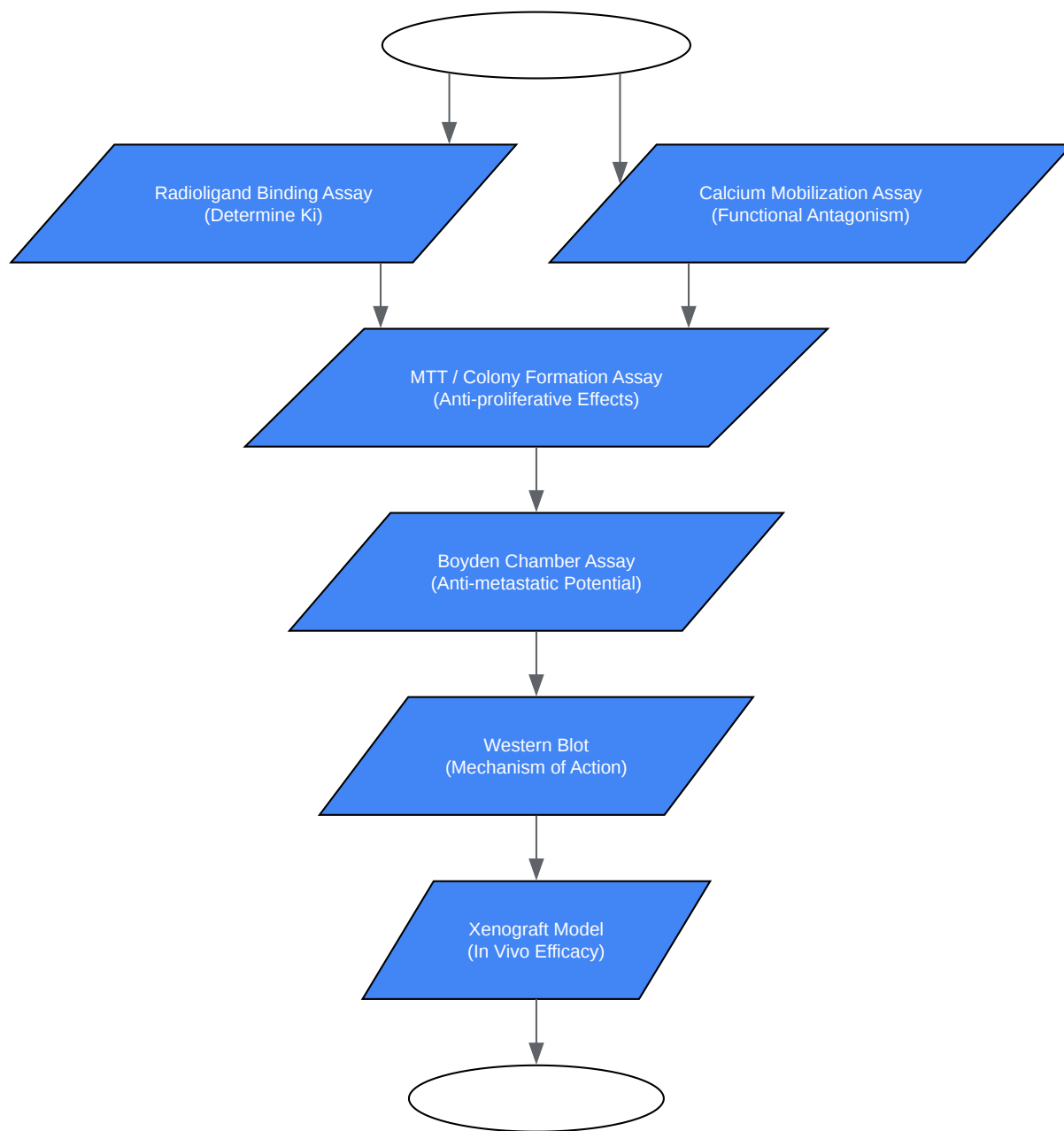
The primary mechanism of action of **PD 168368** as an NMB-R antagonist involves the inhibition of NMB-induced intracellular signaling. This includes the blockade of cytosolic calcium elevation and c-fos mRNA elevation. Furthermore, in breast cancer cells, **PD 168368** has been shown to suppress the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3 β pathways. **PD 168368** can also inhibit the transactivation of the Epidermal Growth Factor Receptor (EGFR) in lung cancer cells, a process that can be mediated by matrix metalloproteases (MMPs) and Src kinase.



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PD 168368 antagonism of NMB-R signaling.





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